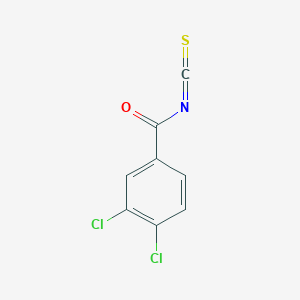

3,4-Dichlorobenzoyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NOS/c9-6-2-1-5(3-7(6)10)8(12)11-4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKAYAYPFHKTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N=C=S)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20989520 | |

| Record name | 3,4-Dichlorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-85-4 | |

| Record name | NSC67768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20989520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichlorobenzoyl Isothiocyanate

Conventional Synthetic Routes to 3,4-Dichlorobenzoyl Isothiocyanate

The traditional approach to synthesizing acyl isothiocyanates, including the 3,4-dichloro-substituted variant, typically involves the reaction of an acyl halide with a thiocyanate (B1210189) salt. This method is well-established but often requires careful handling of moisture-sensitive reagents.

Reaction of 3,4-Dichlorobenzoyl Chloride with Thiocyanate Salts

The most common conventional method for preparing acyl isothiocyanates is the reaction of the corresponding acyl chloride with a thiocyanate salt. researchgate.net In the case of 3,4-dichlorobenzoyl isothiocyanate, the synthesis starts with 3,4-dichlorobenzoyl chloride. This acyl chloride is reacted with a source of thiocyanate ions, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). researchgate.netresearchgate.net

The reaction is a nucleophilic substitution where the thiocyanate ion (⁻SCN) displaces the chloride ion from the acyl chloride. This forms the desired 3,4-dichlorobenzoyl isothiocyanate and a salt byproduct (e.g., KCl). This method, while effective, necessitates the prior synthesis or commercial availability of the starting acyl chloride and requires anhydrous conditions due to the high moisture sensitivity of acyl halides. researchgate.net

Optimization of Reaction Conditions and Solvents

Optimizing the reaction between 3,4-dichlorobenzoyl chloride and a thiocyanate salt is crucial for maximizing yield and purity. Key parameters that are typically adjusted include the solvent, temperature, and reaction time.

Solvent Selection: The choice of solvent is critical. Aprotic solvents such as acetone (B3395972), acetonitrile, or toluene (B28343) are commonly used. The solvent must be able to dissolve the reactants to a sufficient extent without reacting with them. For instance, in similar reactions, toluene has been effectively used. researchgate.net

Reaction Conditions: These reactions often require anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid. researchgate.net This means that all glassware must be thoroughly dried, and anhydrous solvents should be employed. The reaction temperature and duration are also optimized; while some preparations can proceed at room temperature, others may require heating to achieve a reasonable reaction rate and completion, which can sometimes extend over several hours. researchgate.netnih.gov The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC). researchgate.net

Advanced and Facile Synthesis of 3,4-Dichlorobenzoyl Isothiocyanate

To overcome the limitations of conventional methods, such as the need for moisture-sensitive acyl halides, more direct and efficient synthetic routes have been developed. These advanced methods often involve one-pot procedures starting from the more stable carboxylic acid.

One-Step Conversion from Carboxylic Acids using Trichloroisocyanuric Acid/Triphenylphosphine (B44618) Systems

A notable advanced method is the one-step synthesis of aroyl isothiocyanates directly from carboxylic acids. researchgate.netsrce.hr This process utilizes a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (TPP) to activate the carboxylic acid, followed by reaction with potassium thiocyanate. researchgate.netresearchgate.netsrce.hr

The synthesis begins by reacting 3,4-dichlorobenzoic acid with TCCA and TPP in a suitable solvent like toluene. researchgate.net This in-situ activation creates a highly reactive intermediate. Potassium thiocyanate is then added to the mixture, which reacts with the activated intermediate to form 3,4-dichlorobenzoyl isothiocyanate. researchgate.net This one-pot method is advantageous as it avoids the isolation of the unstable acyl chloride, uses readily available and stable reagents, and proceeds under mild conditions, often at room temperature. researchgate.net Research has shown that aromatic carboxylic acids with electron-withdrawing substituents, such as the dichloro-substituted acid , undergo this conversion efficiently, typically resulting in high yields (80-95%). researchgate.net

Table 1: Optimized Conditions for One-Pot Synthesis of Aroyl Isothiocyanates

| Parameter | Condition |

|---|---|

| Starting Material | Carboxylic Acid (e.g., 3,4-Dichlorobenzoic Acid) |

| Reagents | Trichloroisocyanuric Acid (TCCA), Triphenylphosphine (TPP), Potassium Thiocyanate (KSCN) |

| Molar Ratio | TPP/TCCA/RCO₂H/KSCN = 1 / 0.3 / 0.8 / 2 |

| Solvent | Toluene |

| Temperature | Room Temperature |

| Workup | Column chromatography on silica (B1680970) gel |

Data synthesized from a general procedure for aroyl isothiocyanates. researchgate.net

Mechanistic Aspects of Alternative Synthetic Pathways

The mechanism for the one-pot synthesis using the TCCA/TPP system involves several steps. researchgate.net

Formation of Halophosphonium Salt: The reaction initiates with a nucleophilic attack of triphenylphosphine (TPP) on a chlorine atom of trichloroisocyanuric acid (TCCA). This generates a chlorotriphenylphosphonium salt intermediate (I). researchgate.net

Carboxylic Acid Activation: This phosphonium (B103445) salt (I) then reacts with the carboxylic acid (in this case, 3,4-dichlorobenzoic acid). This step forms an acyloxyphosphonium salt (II) and researchgate.netsrce.hrchemrxiv.orgtriazine-2,4,6-triol (III), which exists in equilibrium with its keto form, isocyanuric acid (IV). researchgate.net The acyloxyphosphonium salt (II) is a highly activated form of the carboxylic acid.

Nucleophilic Substitution: Finally, the thiocyanate ion (SCN⁻) from potassium thiocyanate attacks the activated acyl group in intermediate (II). This results in the formation of the final product, 3,4-dichlorobenzoyl isothiocyanate, along with triphenylphosphine oxide as a byproduct. researchgate.net

This pathway is efficient because it proceeds smoothly at room temperature and directly converts the stable carboxylic acid to the desired isothiocyanate without harsh conditions. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3,4 Dichlorobenzoyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The core reactivity of 3,4-Dichlorobenzoyl isothiocyanate stems from the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of addition products. The general mechanism involves the nucleophile's lone pair of electrons attacking the central carbon of the isothiocyanate, with the concurrent shift of the pi-electrons onto the sulfur and nitrogen atoms. This addition is the foundational step for creating diverse derivatives.

Aroyl isothiocyanates, including the 3,4-dichloro substituted variant, are particularly reactive. The electron-withdrawing nature of the 3,4-dichlorobenzoyl group enhances the electrophilicity of the isothiocyanate carbon, making it a prime target for nucleophilic attack. Common nucleophiles include primary and secondary amines, hydrazine (B178648) and its derivatives, alcohols, and thiols. These reactions typically proceed under mild conditions and are characterized by high yields, making them efficient for synthetic applications. rsc.orgresearchgate.netrsc.org The resulting adducts can often be used as intermediates for further cyclization reactions to build more complex heterocyclic systems. ekb.eg

Synthesis of Thiourea (B124793) Derivatives from 3,4-Dichlorobenzoyl Isothiocyanate

One of the most prominent applications of 3,4-Dichlorobenzoyl isothiocyanate is in the synthesis of N-benzoylthiourea derivatives. These compounds are formed through the nucleophilic addition of amines to the isothiocyanate group.

Primary amines (R-NH₂) are excellent nucleophiles for reacting with aroyl isothiocyanates. The reaction involves the attack of the amine's nitrogen atom on the isothiocyanate carbon, followed by proton transfer, to yield a substituted N-benzoylthiourea. researchgate.net The reaction is generally straightforward and can be performed in various organic solvents, such as acetone (B3395972) or tetrahydrofuran, at room temperature or with gentle heating. nih.govchula.ac.th

The choice of the primary amine allows for the introduction of a wide array of substituents (aliphatic, aromatic, heterocyclic) onto the thiourea backbone, providing a powerful tool for creating a library of structurally diverse compounds. The general reaction scheme is as follows:

3,4-Cl₂C₆H₃C(O)NCS + R-NH₂ → 3,4-Cl₂C₆H₃C(O)NHC(S)NHR

This reaction is analogous to the well-established synthesis of other N-aroyl-N'-aryl/alkylthioureas. For instance, the reaction of 2,4-dichlorobenzoyl isothiocyanate with 4-chloroaniline (B138754) proceeds smoothly in acetone to yield the corresponding thiourea derivative in high yield. nih.gov

The products of the reaction between 3,4-Dichlorobenzoyl isothiocyanate and primary amines are N-(3,4-Dichlorobenzoyl)-N'-substituted thioureas. These molecules possess multiple functional groups (an amide, a thiocarbonyl, and two N-H groups) that can participate in hydrogen bonding and act as ligands for metal coordination. doi.org The structural backbone of these compounds features the 3,4-dichlorobenzoyl group on one side of the thiourea unit and a variable substituent from the primary amine on the other.

Table 1: Examples of N-Benzoylthiourea Derivatives from Primary Amines

| **Primary Amine (R-NH₂) ** | Resulting N-(3,4-Dichlorobenzoyl)-N'-Substituted Thiourea |

|---|---|

| Aniline (B41778) | N-(3,4-Dichlorobenzoyl)-N'-phenylthiourea |

| 4-Methylaniline | N-(3,4-Dichlorobenzoyl)-N'-(4-methylphenyl)thiourea |

| Benzylamine | N-(3,4-Dichlorobenzoyl)-N'-benzylthiourea |

| Cyclohexylamine | N-(3,4-Dichlorobenzoyl)-N'-cyclohexylthiourea |

Synthesis of Thiosemicarbazone Derivatives from 3,4-Dichlorobenzoyl Isothiocyanate

The synthesis of thiosemicarbazone derivatives from 3,4-Dichlorobenzoyl isothiocyanate is typically a two-step process. It begins with the formation of a thiosemicarbazide (B42300) intermediate, which is then condensed with a carbonyl compound.

3,4-Dichlorobenzoyl isothiocyanate reacts with hydrazine hydrate (B1144303) or substituted hydrazines (R-NHNH₂) in a nucleophilic addition reaction. The more nucleophilic terminal nitrogen of the hydrazine attacks the isothiocyanate carbon to form a 1-(3,4-dichlorobenzoyl)thiosemicarbazide derivative. researchgate.net This reaction is analogous to the reaction of benzoyl isothiocyanate with alkyl hydrazines. researchgate.net The resulting thiosemicarbazide is a key intermediate, possessing a reactive hydrazinyl group (-NHNH₂) that can undergo further reactions.

The general reaction for the formation of the thiosemicarbazide intermediate is:

3,4-Cl₂C₆H₃C(O)NCS + H₂NNHR → 3,4-Cl₂C₆H₃C(O)NHC(S)NHNHR

These thiosemicarbazide intermediates can then be reacted with a variety of aldehydes or ketones in a condensation reaction. This reaction typically occurs under acidic catalysis and results in the formation of a C=N (imine) bond, yielding the final thiosemicarbazone derivative. juniv.edu

The two-step synthesis strategy allows for immense structural diversity in the final thiosemicarbazone products. The first point of variation comes from the choice of hydrazine derivative used to form the thiosemicarbazide intermediate. The second point of variation arises from the wide range of aldehydes and ketones that can be used for the final condensation step.

This modular approach enables the synthesis of a large library of thiosemicarbazones with different substituents on both the benzoyl portion (fixed as 3,4-dichloro in this case) and the imine portion of the molecule. These scaffolds are of significant interest due to their coordination chemistry and potential as polydentate ligands. nih.govnih.gov The general structure of the resulting thiosemicarbazones incorporates the rigid 3,4-dichlorobenzoylthiourea core linked to a variable imine-containing fragment.

Table 2: Pathway to Structurally Diverse Thiosemicarbazones

| Step 1: Hydrazine Reactant | Intermediate Thiosemicarbazide | Step 2: Carbonyl Reactant (R'R''C=O) | Final Thiosemicarbazone Product |

|---|---|---|---|

| Hydrazine Hydrate (H₂NNH₂) | 1-(3,4-Dichlorobenzoyl)thiosemicarbazide | Benzaldehyde (B42025) | 2-(Benzylidene)-N-(3,4-dichlorobenzoyl)hydrazine-1-carbothioamide |

| Phenylhydrazine (PhNHNH₂) | 1-(3,4-Dichlorobenzoyl)-4-phenylthiosemicarbazide | Acetone | 2-(Propan-2-ylidene)-N-(3,4-dichlorobenzoyl)-4-phenylhydrazine-1-carbothioamide |

| Hydrazine Hydrate (H₂NNH₂) | 1-(3,4-Dichlorobenzoyl)thiosemicarbazide | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)-N-(3,4-dichlorobenzoyl)hydrazine-1-carbothioamide |

| Methylhydrazine (MeNHNH₂) | 1-(3,4-Dichlorobenzoyl)-4-methylthiosemicarbazide | Cyclohexanone | 2-(Cyclohexylidene)-N-(3,4-dichlorobenzoyl)-4-methylhydrazine-1-carbothioamide |

Formation of Heterocyclic Compounds from 3,4-Dichlorobenzoyl Isothiocyanate as Precursors

3,4-Dichlorobenzoyl isothiocyanate is a versatile reagent in organic synthesis, primarily utilized as a building block for the construction of various heterocyclic systems. Its reactivity is characterized by the electrophilic carbon atom of the isothiocyanate group (-N=C=S), which readily undergoes attack by nucleophiles. This property allows for the formation of key intermediates, such as N-acylthiourea derivatives, which can then be cyclized to afford a diverse range of heterocyclic compounds. The presence of the 3,4-dichlorobenzoyl moiety often imparts significant biological activity to the resulting molecules.

Cyclization Reactions Leading to Sulfur-Containing Heterocycles

The reaction of 3,4-dichlorobenzoyl isothiocyanate with various nucleophilic reagents opens pathways to numerous sulfur-containing heterocycles. A common strategy involves the initial formation of a thiourea derivative, which then undergoes intramolecular cyclization.

A primary route to sulfur-containing heterocycles involves the reaction of 3,4-dichlorobenzoyl isothiocyanate with compounds containing an amino group. For instance, reaction with amino compounds can yield N-(3,4-dichlorobenzoyl)thioureas. These thiourea derivatives are key intermediates for the synthesis of various heterocycles like thiazoles and their derivatives. While direct studies on 3,4-dichlorobenzoyl isothiocyanate are limited, the reactivity of analogous acyl isothiocyanates provides a strong precedent. For example, N,N'-disubstituted thiourea derivatives are well-established precursors for a wide array of heterocyclic compounds. nih.gov The condensation of thioureas with α-halocarbonyl compounds is a classic method for the synthesis of 2-aminothiazoles. nih.gov

Furthermore, thiourea derivatives can be used to synthesize other important sulfur-containing heterocycles. For instance, they are versatile intermediates for the preparation of pyrimidines and 1,3-quinazolines. nih.gov The general reaction pathway involves the reaction of the thiourea with a suitable dielectrophilic species, leading to cyclization and the formation of the heterocyclic ring.

The following table summarizes representative examples of sulfur-containing heterocycles synthesized from isothiocyanate precursors, highlighting the potential pathways for 3,4-dichlorobenzoyl isothiocyanate.

| Precursor | Reagent | Resulting Heterocycle | Reference |

| Acyl Isothiocyanate | Amine | N-Acylthiourea | nih.gov |

| N-Acylthiourea | α-Haloketone | 2-Aminothiazole derivative | nih.gov |

| N-Acylthiourea | Malonic acid derivative | Thiobarbituric acid derivative | nih.gov |

| N-Acylthiourea | Anthranilic acid derivative | Quinazolinone derivative | nih.gov |

Derivatives Incorporating 3,4-Dichlorobenzoyl Moieties

The primary derivatives formed from 3,4-dichlorobenzoyl isothiocyanate are N-acylthioureas, which result from the reaction with primary or secondary amines. These thiourea derivatives are often stable compounds and serve as crucial intermediates in the synthesis of more complex heterocyclic systems. The synthesis of new N-acyl thiourea derivatives with heterocyclic rings has been demonstrated by first obtaining an isothiocyanate, which then reacts with a heterocyclic amine. nih.gov

For instance, the reaction of a benzoyl isothiocyanate derivative with an aniline provides the corresponding 1-aryl-3-benzoylthiourea. A closely related compound, 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, has been synthesized from 2,4-dichlorobenzoyl isothiocyanate and 4-chloroaniline. nih.gov This highlights the general applicability of this reaction to produce thiourea derivatives incorporating the dichlorobenzoyl moiety. These thioureas are of interest not only as intermediates for heterocyclic synthesis but also for their potential biological activities. nih.gov

The reaction of 3,4-dichlorobenzoyl isothiocyanate with hydrazines would lead to the formation of thiosemicarbazide derivatives. These compounds are also valuable precursors for various five- and six-membered heterocycles, such as triazoles and thiadiazoles. The reaction of isothiocyanates with hydrazines is a well-established method for the synthesis of thiosemicarbazides. researchgate.net

The table below showcases some of the key derivatives that can be synthesized from 3,4-dichlorobenzoyl isothiocyanate, which serve as precursors for various heterocyclic compounds.

| Reactant | Product Derivative | Potential Heterocyclic Product | Reference |

| Primary/Secondary Amine | N-(3,4-Dichlorobenzoyl)thiourea | Thiazoles, Pyrimidines, Quinazolines | nih.govnih.gov |

| Hydrazine | N-(3,4-Dichlorobenzoyl)thiosemicarbazide | Triazoles, Thiadiazoles | researchgate.net |

| Active Methylene Compound | 3-(3,4-Dichlorobenzoyl)isothiocyanate adduct | Thiazine derivatives |

Coordination Chemistry and Metal Complexation of 3,4 Dichlorobenzoyl Isothiocyanate Derivatives

Synthesis of Transition Metal Complexes with Thiosemicarbazone Ligands Derived from 3,4-Dichlorobenzoyl Isothiocyanate

The synthesis of transition metal complexes with thiosemicarbazone ligands derived from 3,4-dichlorobenzoyl isothiocyanate typically involves the reaction of a metal salt with the pre-synthesized ligand in an appropriate solvent. The resulting complexes often exhibit different structures and properties depending on the metal ion and the stoichiometry of the reaction.

Thiosemicarbazone ligands derived from isothiocyanates can form stable complexes with a range of divalent transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). orientjchem.orgnih.gov The synthesis of these complexes is generally achieved by refluxing a solution of the respective metal chloride or acetate (B1210297) salt with the thiosemicarbazone ligand in a suitable solvent like methanol (B129727) or ethanol. orientjchem.orgmdpi.com

The coordination typically occurs through the sulfur atom of the thione group and the nitrogen atom of the azomethine group, and in some cases, through a deprotonated amide nitrogen, making the ligand bidentate or tridentate. mdpi.comnih.gov The geometry of the resulting complexes is influenced by the nature of the metal ion. For instance, Cu(II) complexes often adopt a square planar geometry, while Co(II) and Ni(II) complexes are frequently found in octahedral or square planar arrangements. orientjchem.orgmdpi.com Zinc(II) complexes, being d¹⁰, are typically diamagnetic and often form tetrahedral or octahedral complexes.

Copper(II) Complexes: These are often colored and paramagnetic, with the Cu(II) ion in a d⁹ configuration.

Cobalt(II) Complexes: Can be either high-spin or low-spin depending on the ligand field, leading to different magnetic properties and geometries. mdpi.com

Nickel(II) Complexes: Exhibit a variety of geometries, including square planar (often red, yellow, or brown and diamagnetic) and octahedral (typically green or blue and paramagnetic). mdpi.com

Zinc(II) Complexes: Are generally colorless and diamagnetic due to the completely filled d-orbital.

The stoichiometry of the reactants, specifically the metal-to-ligand molar ratio, plays a crucial role in determining the structure of the resulting complex. Depending on the molar ratio used, either mononuclear or binuclear complexes can be formed.

For instance, a 1:1 metal-to-ligand ratio often leads to the formation of mononuclear complexes where one metal ion is coordinated to one ligand molecule. In some cases, solvent molecules or other anions like chloride can also coordinate to the metal center to satisfy its coordination number. researchgate.net

Conversely, using a 2:1 ligand-to-metal ratio can result in the formation of bis-ligand complexes, where two ligand molecules coordinate to a single metal ion. researchgate.net The specific outcome is also dependent on the reaction conditions, such as temperature and the nature of the solvent, which can influence the solubility of the reactants and products. nih.gov

Interactive Data Table: Synthesis of Transition Metal Complexes

| Metal Ion | Typical Reactants | Common Solvent(s) | Observed Geometries |

| Copper(II) | CuCl₂·2H₂O, Copper(II) acetate | Methanol, Ethanol | Square Planar, Octahedral |

| Cobalt(II) | CoCl₂·6H₂O, Cobalt(II) acetate | Methanol, Ethanol | Octahedral, Tetrahedral |

| Nickel(II) | NiCl₂·6H₂O, Nickel(II) acetate | Methanol, Ethanol | Square Planar, Octahedral |

| Zinc(II) | ZnCl₂, Zinc(II) acetate | Methanol, Ethanol | Tetrahedral, Octahedral |

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of 3,4-dichlorobenzoyl isothiocyanate derivatives. Infrared (IR), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are commonly employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Key vibrational bands in the IR spectrum of the free ligand are compared with those of the metal complexes to identify the donor atoms.

ν(N-H) band: The stretching vibration of the N-H group in the free thiosemicarbazone ligand is typically observed in the range of 3100-3400 cm⁻¹. A shift or disappearance of this band upon complexation can indicate deprotonation and coordination of the amide nitrogen.

ν(C=N) band: The azomethine C=N stretching vibration, usually found around 1600 cm⁻¹, often shifts to a lower or higher frequency upon coordination of the nitrogen atom to the metal ion. nih.gov

ν(C=S) band: The thioamide C=S stretching band, appearing in the region of 800-900 cm⁻¹, is a key indicator of coordination. A shift to a lower frequency in the complex is indicative of the sulfur atom's involvement in bonding to the metal.

New bands: The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of new M-S and M-N bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of the complexes provide insights into their geometry and the electronic transitions occurring within the molecule.

Intra-ligand transitions: Bands observed in the UV region are generally assigned to π → π* and n → π* transitions within the aromatic rings and the C=N and C=S chromophores of the ligand. These bands may show a slight shift upon complexation. sysrevpharm.org

d-d transitions: For transition metal complexes with unpaired d-electrons (e.g., Cu(II), Co(II), Ni(II)), bands in the visible region are often due to d-d transitions. The position and number of these bands are characteristic of the geometry of the complex (e.g., octahedral vs. square planar).

Charge transfer transitions: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands can also be observed, typically at higher energies than d-d transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes, such as those of Zn(II).

¹H NMR: The proton NMR spectrum of the free ligand will show characteristic signals for the aromatic protons and the N-H protons. Upon complexation, shifts in the positions of these signals can provide evidence of coordination. The disappearance of the N-H proton signal is a strong indication of deprotonation. rasayanjournal.co.inmdpi.com

¹³C NMR: The carbon-13 NMR spectrum can also confirm coordination. Shifts in the signals of the carbons adjacent to the donor atoms (e.g., the C=S and C=N carbons) are particularly informative.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry. The fragmentation pattern can also provide structural information. The observation of the molecular ion peak corresponding to the expected formula of the complex is a key piece of evidence for its formation. rasayanjournal.co.in

Interactive Data Table: Spectroscopic Data for Metal Complexes

| Spectroscopic Technique | Key Observables in Metal Complexes | Information Gained |

| Infrared (IR) | Shift in ν(N-H), ν(C=N), and ν(C=S) bands; Appearance of new M-N and M-S bands | Identification of coordinating atoms (N, S) |

| UV-Visible (UV-Vis) | d-d transition bands, Ligand-to-Metal Charge Transfer (LMCT) bands | Geometry of the complex, electronic structure |

| ¹H NMR (for diamagnetic complexes) | Shift or disappearance of N-H proton signals, shifts in aromatic proton signals | Confirmation of coordination and deprotonation |

| ¹³C NMR (for diamagnetic complexes) | Shifts in C=S and C=N carbon signals | Identification of carbon atoms involved in coordination |

| Mass Spectrometry | Molecular ion peak, fragmentation pattern | Molecular weight, stoichiometry, structural fragments |

Electrochemical Behavior of 3,4-Dichlorobenzoyl Isothiocyanate Derived Metal Complexes

The electrochemical properties of metal complexes derived from 3,4-dichlorobenzoyl isothiocyanate and its related thiosemicarbazones are of interest for understanding their redox behavior and potential applications in areas such as catalysis and sensor technology. Cyclic voltammetry is a common technique used to study these properties.

The ligand itself can also be redox-active. The thiosemicarbazone moiety can undergo oxidation or reduction, which can influence the stability and reactivity of the complex. The potentials at which these redox events occur provide valuable information about the electronic environment of the metal center and the ligand. For instance, the ease of oxidation of the metal ion can be affected by the electron-donating or electron-withdrawing nature of the substituents on the ligand. The presence of the electron-withdrawing chloro groups on the benzoyl ring would be expected to influence the redox potentials of the metal center.

Studies on similar metal complexes have shown that the coordination of the ligand to the metal can shift the redox potentials compared to the free ligand. nih.gov The reversibility of the redox processes is an important factor, with reversible waves suggesting that the complex can be cycled between different oxidation states without decomposition. nih.gov

Ligand Binding Modes and Geometrical Configurations in Coordination Complexes

Ligands derived from 3,4-dichlorobenzoyl isothiocyanate, typically N-(3,4-dichlorobenzoyl)thioureas, are versatile and can adopt several coordination modes. This versatility leads to a wide range of geometrical configurations in their metal complexes. researchgate.netresearchgate.net

The most common binding modes for N-acylthiourea ligands are monodentate and bidentate. researchgate.netresearchgate.net

Monodentate Coordination: In this mode, the ligand typically coordinates to the metal center through the sulfur atom of the thiocarbonyl group. This is a common mode, particularly in complexes with soft metal ions. researchgate.net

Bidentate Coordination: Acylthioureas can also act as bidentate ligands, chelating to the metal center through both the sulfur atom and the carbonyl oxygen atom. This forms a stable six-membered ring. researchgate.netresearchgate.net This chelation is a frequently observed coordination pattern.

The choice of binding mode is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

The varied coordination modes of these ligands give rise to a range of geometries for the resulting metal complexes. Common geometries include:

Tetrahedral: Often observed for four-coordinate complexes, particularly with metal ions like Zn(II). rsc.org

Square Planar: Common for Ni(II) and Pt(II) complexes, especially when the ligand acts as a bidentate chelating agent. researchgate.netnih.govnih.gov

Octahedral: This geometry is found in six-coordinate complexes, which can be formed with various transition metals. researchgate.netresearchgate.net

For instance, the crystal structure of 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea, a related compound, has been determined, providing insight into the conformational preferences of such ligands. nih.gov In many N,N'-disubstituted thiourea (B124793) complexes, intramolecular hydrogen bonding between an N-H group and the carbonyl oxygen can further stabilize the molecular conformation. nih.gov

Table 2: Common Geometries of Metal Complexes with Thiourea Derivatives

| Metal Ion | Coordination Number | Geometry | Reference |

| Zn(II) | 4 | Tetrahedral | rsc.org |

| Ni(II) | 4 | Square Planar | researchgate.netnih.gov |

| Ni(II) | 6 | Octahedral | researchgate.netresearchgate.net |

| Pt(II) | 4 | Square Planar | nih.gov |

| Cu(I) | 3 | Trigonal Planar | techno-serv.net |

This table provides examples of common geometries observed for metal complexes with various thiourea derivative ligands.

Computational and Theoretical Investigations of 3,4 Dichlorobenzoyl Isothiocyanate and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. imperial.ac.uk The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability, chemical hardness, and polarizability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net In the context of 3,4-Dichlorobenzoyl Isothiocyanate, analysis of the FMOs can pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

| Orbital/Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. It represents the electron-donating capability of the molecule. | The energy of the HOMO (EHOMO) is related to the ionization potential and characterizes the molecule's susceptibility to attack by electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. It represents the electron-accepting capability of the molecule. | The energy of the LUMO (ELUMO) is related to the electron affinity and characterizes the molecule's susceptibility to attack by nucleophiles. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). ijnc.ir | A smaller gap indicates higher reactivity, lower kinetic stability, and higher polarizability. A larger gap implies greater stability. |

Ionization Potential (I) and Electron Affinity (A) can be estimated from HOMO and LUMO energies via Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). dergipark.org.trijnc.ir

Electronegativity (χ) represents the ability of a molecule to attract electrons. sci-hub.se

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. sci-hub.semdpi.com Molecules with a small HOMO-LUMO gap are considered "soft," while those with a large gap are "hard." researchgate.net

Electrophilicity Index (ω) quantifies the energy stabilization when a system acquires additional electronic charge from the environment, indicating its capacity to act as an electrophile. dergipark.org.trmdpi.com

These parameters are crucial for understanding the potential of 3,4-Dichlorobenzoyl Isothiocyanate to participate in chemical reactions, including those within a biological environment.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. sci-hub.se |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to deformation or change in its electron cloud. sci-hub.sedergipark.org.tr |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Represents the electrophilic power of a molecule. dergipark.org.trmdpi.com |

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.dewikipedia.org This analysis provides detailed insights into the charge distribution across the molecule, revealing the natural atomic charges on each atom. uni-muenchen.de For 3,4-Dichlorobenzoyl Isothiocyanate, NBO analysis can precisely quantify the electron density on the carbonyl carbon, the nitrogen and sulfur atoms of the isothiocyanate group, and the chlorinated benzene (B151609) ring.

Molecular Docking and In Silico Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or nucleic acid. nih.govnih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of inhibitor action.

In silico docking studies can be used to investigate the potential of 3,4-Dichlorobenzoyl Isothiocyanate to interact with DNA and RNA. The structure of DNA and RNA, with their major and minor grooves and phosphate (B84403) backbones, offers multiple sites for small molecules to bind. nih.gov For instance, studies on sulforaphane, another isothiocyanate, have shown that it can interact with the grooves of DNA and the bases of RNA, as well as with the phosphate backbone of both nucleic acids. nih.gov Docking simulations for 3,4-Dichlorobenzoyl Isothiocyanate would aim to identify the most probable binding sites, calculate the binding energy, and detail the specific interactions, such as hydrogen bonds or van der Waals forces, that stabilize the ligand-nucleic acid complex.

Molecular docking is widely used to explore how potential inhibitors interact with the active sites of enzymes. japsonline.com By modeling the binding of 3,4-Dichlorobenzoyl Isothiocyanate to enzymes like urease, tyrosinase, cholinesterase, or methionyl-tRNA synthetase, researchers can predict its inhibitory potential.

For example, methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein synthesis and a validated drug target. bibliotekanauki.plmdpi.com Structural studies of MetRS have revealed how substrates and inhibitors bind within its active site, which includes a methionine-binding pocket and often an auxiliary pocket that can be exploited for inhibitor design. nih.govplos.org The binding of an inhibitor can be stabilized by interactions with key amino acid residues. nih.gov Docking 3,4-Dichlorobenzoyl Isothiocyanate into the MetRS active site would reveal its potential binding mode, affinity, and the specific residues it interacts with, providing a structural basis for its potential inhibitory activity and guiding the design of more potent derivatives. nih.govplos.org

Prediction of Non-Linear Optical (NLO) Properties

Extensive literature searches did not yield any specific computational or theoretical studies focused on the prediction of non-linear optical (NLO) properties for the chemical compound 3,4-Dichlorobenzoyl isothiocyanate or its direct derivatives. While general computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict NLO properties like polarizability and hyperpolarizability in various organic molecules, no published research applying these methods to 3,4-Dichlorobenzoyl isothiocyanate could be identified.

Consequently, there are no research findings or data tables detailing the predicted NLO properties for this specific compound available in the surveyed scientific literature. Further theoretical investigations would be required to determine its potential for applications in non-linear optics.

Crystallographic Analysis and Supramolecular Architecture of 3,4 Dichlorobenzoyl Isothiocyanate Derivatives

Single Crystal X-ray Diffraction Studies of Solid-State Structures

Single-crystal X-ray diffraction is a definitive method for determining the molecular structure of crystalline solids. For the derivative N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea, this analysis confirmed its molecular structure and provided detailed crystallographic data. The compound was found to crystallize in the monoclinic system with the space group C2/c. researchgate.net The configuration of the molecule in the solid state is trans-cis with respect to the positions of the 3,4-dichlorophenyl and 2-methylbenzoyl groups relative to the C=S bond of the thiourea (B124793) moiety. researchgate.net

The central thiourea group (S1/N1/N2/C9) is essentially planar. The analysis reveals that the bond lengths for N2–C9 (1.329(3) Å) and N1–C8 (1.377(3) Å) are shorter than a typical C–N single bond, which indicates a partial double bond character due to resonance within this fragment. researchgate.net The 3,4-dichlorophenyl and 2-methylphenyl groups are also planar, but they are twisted relative to the central thiourea plane, with dihedral angles of 47.38(7)° and 59.72(9)°, respectively. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C15H12Cl2N2OS |

| Formula Weight | 355.24 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 28.591(3) |

| b (Å) | 9.4678(9) |

| c (Å) | 12.8368(14) |

| β (°) | 112.903(2) |

| Volume (ų) | 3205.1(6) |

| Z | 8 |

| Bond/Angle | Value |

|---|---|

| S1–C9 | 1.666(2) |

| O1–C8 | 1.222(3) |

| N1–C8 | 1.377(3) |

| N1–C9 | 1.391(3) |

| N2–C9 | 1.329(3) |

| N2–C10 | 1.417(3) |

| C8–N1–C9 | 126.8(2)° |

| C9–N2–C10 | 128.8(2)° |

| N2–C9–N1 | 115.5(2)° |

| N2–C9–S1 | 124.64(19)° |

| N1–C9–S1 | 119.83(18)° |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are pivotal in defining the molecular conformation and crystal packing of acylthiourea derivatives. In the solid state, N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea features a significant intramolecular hydrogen bond of the N–H···O type. researchgate.net This interaction occurs between the N2–H2A hydrogen and the carbonyl oxygen O1, creating a stable pseudo-six-membered ring. researchgate.net This type of intramolecular bonding is a common feature in related acylthiourea structures, stabilizing the molecular configuration. nih.govnih.gov

In addition to the intramolecular forces, the crystal lattice is assembled through intermolecular hydrogen bonds. Specifically, an N1–H1A···S1 hydrogen bond links adjacent molecules. researchgate.net This interaction between the other N-H group and the sulfur atom of the thiocarbonyl group on a neighboring molecule connects the molecules into a one-dimensional chain. researchgate.net The combination of these intra- and intermolecular hydrogen bonds results in a robust, well-defined supramolecular architecture.

| D–H···A | Type | D-H | H···A | D···A | D-H···A (°) |

|---|---|---|---|---|---|

| N2–H2A···O1 | Intramolecular | 0.86 | 1.92 | 2.658(3) | 143 |

| N1–H1A···S1 | Intermolecular | 0.86 | 2.59 | 3.411(2) | 160 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov This method maps properties onto the surface, such as d_norm, which is a normalized contact distance. The d_norm surface uses a red-white-blue color scheme where red spots highlight contacts that are shorter than the van der Waals radii sum and represent close intermolecular interactions, such as hydrogen bonds. nih.gov Blue regions indicate contacts longer than the van der Waals radii, and white areas represent contacts around the van der Waals separation. acs.org

Although a Hirshfeld analysis was not reported in the specific study of N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea researchgate.net, it is a standard and informative technique for this class of compounds. For other acyl thiourea derivatives, this analysis has been used to confirm the significance of N–H···O and N–H···S hydrogen bonds, which appear as distinct red patches on the d_norm surface. nih.gov

Mechanistic Aspects of Biological Activities of 3,4 Dichlorobenzoyl Isothiocyanate Derivatives

Enzyme Inhibition Mechanisms and Structure-Activity Relationships (SAR)

Urease Inhibition and Analogous Enzymes

Derivatives of 3,4-dichlorobenzoyl isothiocyanate have been investigated for their potential as enzyme inhibitors, particularly against urease. Urease, an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, is a significant target in medicinal chemistry due to its role in pathologies associated with Helicobacter pylori infections, such as peptic ulcers and gastric cancer. nih.govebi.ac.uk The inhibition of urease can help control these conditions. nih.govebi.ac.uk

The structure-activity relationship (SAR) studies of related compounds, such as N-monosubstituted aroylthioureas, reveal that the thiourea (B124793) motif is crucial for binding to the urease active site. researchgate.net For instance, some N-monosubstituted aroylthioureas have demonstrated potent, reversible, and mixed-mechanism inhibition of urease. researchgate.net The potency of these inhibitors is significantly higher than that of the standard drug, acetohydroxamic acid. researchgate.net The presence of electron-withdrawing groups, such as chlorine atoms on the benzoyl ring, can influence the inhibitory activity. For example, in a series of dipeptide conjugates, thiourea derivatives with fluorine and chlorine substituents at the meta or para positions showed predominant urease inhibitory activity. researchgate.net This suggests that the 3,4-dichloro substitution pattern on the benzoyl ring of the isothiocyanate could contribute favorably to its interaction with the enzyme. The mechanism often involves interaction with the nickel ions in the urease active site, facilitated by the sulfur and nitrogen atoms of the isothiocyanate or its thiourea derivatives. nih.govresearchgate.net

| Compound Type | Key Structural Features for Urease Inhibition | Inhibition Mechanism | Ref |

| N-monosubstituted aroylthioureas | Aroylthiourea motif | Reversible, mixed-mechanism | researchgate.net |

| Dipeptide-thiourea conjugates | F and Cl substituents on the phenyl ring | Not specified | researchgate.net |

| Pyridopyrimidine derivatives | Metal-chelating groups (-SH) | Not specified | nih.gov |

| Isoorientin and Orientin | Flavonoid structure | Mixed-type inhibition | nih.gov |

Tyrosinase and Cholinesterase Inhibition

Beyond urease, isothiocyanate derivatives have shown inhibitory effects on other enzymes like tyrosinase and cholinesterases. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications to address hyperpigmentation. nih.gov While specific studies on 3,4-dichlorobenzoyl isothiocyanate are limited, research on related benzaldehyde (B42025) and thiosemicarbazone derivatives provides insights into potential mechanisms. For instance, 4-substituted benzaldehydes with electron-withdrawing groups have been shown to inhibit tyrosinase. researchgate.net The inhibition kinetics of these compounds, such as 4-chlorobenzaldehyde, were determined to be partial noncompetitive. researchgate.net Thiosemicarbazones, which can be formed from isothiocyanates, are among the most potent tyrosinase inhibitors, often acting as reversible, mixed-type inhibitors. nih.gov Their mechanism is thought to involve the chelation of copper ions in the active site of tyrosinase. nih.gov

Cholinesterase inhibition is a key strategy for the treatment of neurodegenerative diseases. While direct evidence for 3,4-dichlorobenzoyl isothiocyanate is not available, the general reactivity of the isothiocyanate group suggests potential for interaction with the serine hydrolase active site of cholinesterases.

Antimicrobial Action and Structural Modulations

Mechanism of Action against Gram-Positive and Gram-Negative Bacteria (in vitro)

Isothiocyanates, including derivatives of 3,4-dichlorobenzoyl isothiocyanate, exhibit antimicrobial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. nih.govresearchgate.net The antimicrobial effect of isothiocyanates is closely linked to their chemical structure. nih.govresearchgate.net Aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate, have been reported to be more effective than their aliphatic counterparts against various bacteria. frontiersin.org

The proposed mechanism of action involves the disruption of essential cellular functions. Isothiocyanates are known to interact with sulfhydryl groups of proteins, potentially inhibiting crucial enzymes. nih.govumanitoba.ca This interaction can lead to a cascade of events, including damage to the cell membrane and leakage of cellular components. frontiersin.org Studies have shown that isothiocyanates can affect the cellular membrane integrity of bacteria like E. coli and S. aureus. nih.gov The selective antimicrobial effect suggests that different bacteria may have varying levels of susceptibility to these compounds. For example, Listeria monocytogenes and Staphylococcus aureus have been shown to be particularly susceptible to certain isothiocyanates. nih.govresearchgate.net

| Isothiocyanate Type | Target Bacteria | Proposed Mechanism of Action | Ref |

| Benzylisothiocyanate | Gram-positive and Gram-negative bacteria | Not specified | nih.govresearchgate.net |

| Allyl isothiocyanate | E. coli O157:H7 | Inhibition of thioredoxin reductase and acetate (B1210297) kinase, cell membrane damage | frontiersin.orgnih.gov |

| Sulforaphane | P. aeruginosa, E. coli (EHEC) | Inhibition of quorum sensing, inhibition of Shiga toxin production | nih.gov |

| Phenylethyl isothiocyanate | Clostridia species, E. coli, P. aeruginosa, S. aureus | Disruption of cellular membrane integrity | nih.gov |

Induction of Morphological Changes in Bacterial Cells (e.g., Spherical Cell Induction)

A key aspect of the antimicrobial action of certain compounds is their ability to induce morphological changes in bacterial cells. nih.gov While specific studies detailing the morphological effects of 3,4-dichlorobenzoyl isothiocyanate are not prevalent, the general class of isothiocyanates and related compounds are known to cause such alterations. For instance, some antibacterial agents that interfere with cell wall synthesis can lead to the formation of spheroplasts or other abnormal cell shapes. nih.gov The combination of certain drugs can lead to novel morphological changes, such as the formation of bulges in the middle of bacterial cells. nih.gov This suggests that isothiocyanates, through their interaction with cellular targets, could potentially disrupt the normal process of cell division and cell shape maintenance, leading to observable morphological changes under microscopic examination.

Interference with Bacterial Cellular Processes (e.g., Chromosome Partitioning)

The antimicrobial activity of isothiocyanates extends to the disruption of fundamental cellular processes. While direct evidence for the effect of 3,4-dichlorobenzoyl isothiocyanate on chromosome partitioning is not explicitly documented, the broader class of isothiocyanates has been shown to interfere with various bacterial functions. For example, sulforaphane, a well-known isothiocyanate, can inhibit quorum sensing in Pseudomonas aeruginosa. nih.gov Quorum sensing is a critical process for regulating virulence and biofilm formation. Furthermore, isothiocyanates like allyl isothiocyanate have been shown to inhibit key enzymes such as thioredoxin reductase and acetate kinase in E. coli. frontiersin.org The inhibition of such essential enzymes would have far-reaching consequences for bacterial metabolism and survival. Given the reactivity of the isothiocyanate group towards nucleophiles like thiol groups in proteins, it is plausible that 3,4-dichlorobenzoyl isothiocyanate and its derivatives could interfere with the function of proteins involved in critical processes like DNA replication, cell division, and chromosome segregation.

Interaction with Nucleic Acids (DNA/RNA) and Biological Implications

The interaction of small molecules with nucleic acids is a cornerstone of pharmacology and toxicology. While the biological activities of 3,4-Dichlorobenzoyl isothiocyanate and its derivatives are multifaceted, their potential interactions with DNA and RNA are of significant interest for understanding their complete mechanistic profile. This section explores the theoretical and potential modes of interaction between these compounds and nucleic acids, drawing upon the known reactivity of the isothiocyanate functional group and the general principles of small molecule-DNA/RNA binding. It is important to note that direct experimental studies on the binding of 3,4-Dichlorobenzoyl isothiocyanate itself to nucleic acids are not extensively documented in publicly available literature. Therefore, the following discussion is based on established chemical principles and studies of related compounds.

Modes of Binding to DNA (e.g., Groove Binding)

The binding of small molecules to DNA can be broadly categorized into two main types: covalent and non-covalent interactions. Non-covalent interactions are further divided into intercalation, groove binding, and electrostatic interactions.

Covalent Binding: The isothiocyanate group (-N=C=S) is a highly reactive electrophile, known to readily form covalent bonds with nucleophiles. arkat-usa.org In biological systems, the primary targets for isothiocyanates are often the sulfhydryl groups of cysteine residues in proteins. nih.gov However, the nitrogenous bases of DNA and RNA also possess nucleophilic centers, such as the N7 position of guanine, which are susceptible to attack by electrophilic agents. nih.gov It is therefore plausible that 3,4-Dichlorobenzoyl isothiocyanate could form covalent adducts with DNA and RNA. This type of interaction would lead to a permanent modification of the nucleic acid structure, potentially causing DNA damage and interfering with replication and transcription processes. Studies on other isothiocyanates, such as benzyl isothiocyanate, have shown that they can suppress carcinogen-induced DNA damage and replicative DNA synthesis in hepatocytes, suggesting an interaction with the DNA or the cellular machinery that processes it. nih.gov

Non-Covalent Binding: Groove Binding and Intercalation:

Groove Binding: The DNA double helix possesses two distinct grooves: the major groove and the minor groove. Small molecules can fit into these grooves, interacting with the edges of the base pairs through hydrogen bonds, van der Waals forces, and electrostatic interactions. The 3,4-dichlorobenzoyl moiety of the molecule, being an aromatic structure, could potentially fit into one of these grooves. The polarity and stereoelectronic properties of the aromatic system are critical factors in determining the strength and specificity of groove binding interactions. nih.gov Aromatic compounds with cationic side chains often exhibit a preference for groove binding. nih.gov While 3,4-Dichlorobenzoyl isothiocyanate itself is not cationic, its derivatives could be designed to incorporate such features to enhance DNA binding.

Intercalation: Another common mode of non-covalent binding for planar aromatic molecules is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding typically requires a flat, polycyclic aromatic system. The single benzene (B151609) ring of 3,4-Dichlorobenzoyl isothiocyanate may be less suited for classical intercalation compared to larger polycyclic aromatic compounds. However, partial intercalation of the dichlorophenyl ring cannot be entirely ruled out. nih.gov

Table 1: Potential Modes of DNA Interaction for 3,4-Dichlorobenzoyl Isothiocyanate Derivatives

| Mode of Interaction | Description | Potential Structural Basis | Supporting Evidence (from related compounds) |

| Covalent Adduct Formation | Formation of a covalent bond between the isothiocyanate group and nucleophilic sites on DNA/RNA bases. | The electrophilic carbon of the isothiocyanate group (-N=C=S). | Isothiocyanates are known to react with nucleophiles. arkat-usa.org Electrophilic metabolites can form adducts with DNA. nih.gov |

| Groove Binding | Non-covalent fitting of the molecule into the major or minor groove of the DNA double helix. | The aromatic 3,4-dichlorobenzoyl moiety. | Stereoelectronic factors of small aromatic molecules influence DNA groove interactions. nih.gov |

| Intercalation (Partial) | Partial insertion of the aromatic ring between DNA base pairs. | The planar nature of the dichlorophenyl ring. | Aromatic compounds can interact with DNA via intercalation, though larger systems are preferred. nih.gov |

Effects on Biomolecular Functionality

The interaction of 3,4-Dichlorobenzoyl isothiocyanate derivatives with DNA and RNA, whether covalent or non-covalent, would likely have significant consequences for cellular processes.

Impact of Covalent Modification: Covalent modification of DNA bases can lead to the formation of DNA adducts. These adducts can distort the DNA helix, creating physical barriers to the machinery responsible for replication and transcription. This can result in:

Inhibition of DNA Replication: The presence of adducts can stall DNA polymerase, leading to incomplete replication and potentially cell cycle arrest or apoptosis. Some isothiocyanates have been observed to reduce replicative DNA synthesis. nih.gov

Transcriptional Arrest: RNA polymerase may also be blocked by DNA adducts, preventing the synthesis of messenger RNA (mRNA) from gene templates and thereby inhibiting protein synthesis.

Mutagenesis: If the cell attempts to replicate past a DNA adduct, the incorrect base may be inserted opposite the damaged one, leading to a permanent mutation in the DNA sequence.

Consequences of Non-Covalent Binding: Non-covalent interactions, while reversible, can also disrupt normal nucleic acid function:

Interference with Protein-DNA Interactions: Molecules bound in the grooves of DNA can prevent the binding of essential proteins, such as transcription factors and DNA repair enzymes. By occupying the binding sites for these proteins, 3,4-Dichlorobenzoyl isothiocyanate derivatives could modulate gene expression and inhibit DNA repair pathways. nih.gov

Impact on RNA Function: While DNA is often the primary focus, interactions with RNA should not be overlooked. Covalent modification of RNA could affect its stability, localization, and its function in protein translation. For instance, modification of ribosomal RNA (rRNA) could disrupt ribosome function, while modification of messenger RNA (mRNA) could interfere with its translation into protein.

Future Research Trajectories and Applications of 3,4 Dichlorobenzoyl Isothiocyanate in Advanced Chemical Science

Exploration of Novel Reaction Pathways and Derivatization

The reactivity of 3,4-Dichlorobenzoyl isothiocyanate is largely dictated by the electrophilic carbon atom of the isothiocyanate group (-N=C=S), which is susceptible to nucleophilic attack. This reactivity allows for a wide range of derivatization reactions, primarily through the formation of thiourea (B124793) derivatives.

Future research will likely focus on exploring a diverse array of nucleophiles to react with 3,4-Dichlorobenzoyl isothiocyanate, leading to novel derivatives. The reaction with primary and secondary amines is a well-established method for synthesizing N,N'-disubstituted thioureas. A notable example, while not starting from the isothiocyanate directly but yielding a similar structural motif, is the synthesis of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives. These compounds are prepared by reacting 3,4-dichloroaniline (B118046) with methylbenzoyl chlorides in the presence of ammonium (B1175870) thiocyanate (B1210189). doi.orgresearchgate.net The resulting thiourea derivatives, such as N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea, have been characterized using spectroscopic techniques and single-crystal X-ray diffraction. doi.orgresearchgate.net

The exploration of novel reaction pathways could also involve intramolecular cyclization reactions of appropriately substituted derivatives to form various heterocyclic systems. The isothiocyanate functionality is a known precursor for the synthesis of heterocycles like thiazoles, thiadiazoles, and quinazolines. chemrxiv.orgrsc.org For instance, the reaction of aroyl isothiocyanates with aminic nucleophiles can lead to the formation of quinazoline (B50416) derivatives, a class of compounds with significant biological activities. researchgate.net

Design and Synthesis of Functional Materials Based on 3,4-Dichlorobenzoyl Isothiocyanate Scaffolds

The unique structural features of 3,4-Dichlorobenzoyl isothiocyanate and its derivatives make them promising candidates for the development of functional materials. The presence of aromatic rings, the thiourea linkage in its derivatives, and the potential for hydrogen bonding and coordination with metal ions offer avenues for creating materials with specific properties.

Thiourea derivatives are known to act as ligands for transition metal ions, forming coordination complexes. doi.org This property could be exploited to design novel metal-organic frameworks (MOFs) or coordination polymers. The 3,4-dichloro substitution pattern on the phenyl ring can influence the electronic properties and steric hindrance of the ligand, potentially leading to materials with unique catalytic, sensing, or photoluminescent properties.

Furthermore, the ability of thiourea derivatives to participate in hydrogen bonding can be utilized in the design of supramolecular assemblies and organogels. The specific substitution pattern of the derivatives of 3,4-Dichlorobenzoyl isothiocyanate will dictate the strength and directionality of these non-covalent interactions, influencing the macroscopic properties of the resulting materials. Future research could explore the synthesis of polymers incorporating the 3,4-Dichlorobenzoyl isothiocyanate moiety to develop materials with enhanced thermal stability or specific recognition capabilities.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental research. For 3,4-Dichlorobenzoyl isothiocyanate and its derivatives, advanced computational modeling can provide valuable insights into several aspects.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure, molecular geometry, and spectroscopic properties of these compounds. researchgate.net Such studies can help in understanding the reactivity of the isothiocyanate group and predicting the most favorable sites for chemical reactions. For example, computational studies on other isothiocyanates have been used to investigate their reaction mechanisms and predict their biological activities. nih.govrsc.org

Molecular docking simulations are another powerful computational tool that can be used to predict the binding affinity and interaction modes of 3,4-Dichlorobenzoyl isothiocyanate derivatives with biological targets such as enzymes or receptors. nih.govrsc.org This information is crucial for the rational design of new drug candidates. By screening a virtual library of derivatives against a specific biological target, researchers can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.

Investigation of Undiscovered Biological Targets and Mechanistic Pathways for Derivatives

Derivatives of isothiocyanates, particularly thioureas, have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govrsc.orgjrespharm.com The derivatives of 3,4-Dichlorobenzoyl isothiocyanate represent a promising area for the discovery of new bioactive compounds.

Future research should focus on the systematic biological evaluation of a library of derivatives against a panel of biological targets. This could include screening for antimicrobial activity against various strains of bacteria and fungi, as well as evaluating their cytotoxic effects on different cancer cell lines.

Once a derivative shows significant biological activity, further studies will be necessary to elucidate its mechanism of action. This could involve identifying the specific cellular targets and pathways that are modulated by the compound. For example, if a derivative shows potent anticancer activity, researchers would investigate whether it induces apoptosis, inhibits cell cycle progression, or interferes with specific signaling pathways. Understanding the mechanistic pathways is essential for the further development of these compounds as potential therapeutic agents.

Q & A

Q. What is the standard synthetic methodology for preparing 3,4-dichlorobenzoyl isothiocyanate, and how are intermediates characterized?

The compound is typically synthesized via the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate (KSCN) in anhydrous acetone or acetonitrile under reflux. The intermediate (2,4-dichlorobenzoyl isothiocyanate) is generated in situ and can be further reacted with amines or hydrazines to form thiourea derivatives. Key characterization methods include FTIR (to confirm N=C=S stretching at ~1300 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and carbonyl groups), and single-crystal X-ray diffraction (to determine dihedral angles between planar rings, e.g., 33.32° in derivatives) .

Q. What purification and analytical techniques are critical for ensuring the compound’s stability during synthesis?

Column chromatography (using silica gel and ethyl acetate/hexane eluents) and recrystallization (e.g., from acetonitrile) are standard purification methods. Stability is monitored via TLC (silica gel plates with iodine visualization) and elemental analysis (to confirm C, H, N, S content within ±0.4% of theoretical values). Anhydrous conditions are essential to prevent hydrolysis of the isothiocyanate group .

Q. What safety precautions are necessary when handling 3,4-dichlorobenzoyl isothiocyanate?

The compound is classified as a Skin Corrosive (Category 1B) due to its reactive isothiocyanate group. Handling requires PPE (gloves, goggles), a fume hood, and storage in a cool, dry environment. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational tools like the Cambridge Structural Database (CSD) aid in resolving crystallographic ambiguities in derivatives?

The CSD provides reference data for bond lengths, angles, and packing motifs. For example, derivatives such as N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide exhibit monoclinic crystal systems (space group P2₁/n), validated against CSD entries. SHELX programs are used for refinement, leveraging high-resolution data to resolve disorders or twinning .

Q. What strategies address contradictions in reaction yields when using alternative synthesis routes (e.g., trichloroisocyanuric acid vs. KSCN)?

Discrepancies in yields (e.g., 60–85%) arise from solvent polarity, reaction time, and reagent purity. The trichloroisocyanuric acid/triphenylphosphine system may improve efficiency in non-polar solvents but requires rigorous exclusion of moisture. Comparative kinetic studies (monitored via HPLC or GC-MS ) can optimize conditions .

Q. How does the dihedral angle between aromatic rings in thiourea derivatives influence biological activity or coordination chemistry?

A dihedral angle of ~33° (as observed in X-ray structures) enhances π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., urease) or metal coordination. Derivatives with smaller angles show reduced steric hindrance, improving ligand-metal binding (e.g., Cu(II) complexes with λₘₐₓ at 290–347 nm) .

Q. What mechanistic insights guide the design of heterocyclic compounds using 3,4-dichlorobenzoyl isothiocyanate?

The isothiocyanate group reacts regioselectively with amines to form thioureas, which cyclize under acidic conditions to oxadiazinanes or triazinanes. For example, reactions with 4-(benzo[d]thiazol-2-yl)benzenamine yield antimicrobial agents (MIC values: 1–19 µg/mL). DFT calculations predict nucleophilic attack at the thiocarbonyl sulfur .

Methodological Considerations

Q. How are spectroscopic techniques combined to validate the compound’s reactivity in coordination complexes?

ESI-MS confirms molecular ion peaks (e.g., m/z 366.10 [M-H]⁻), while UV-vis spectra (ε ~10⁴ M⁻¹cm⁻¹) indicate charge-transfer transitions in metal complexes. Cyclic voltammetry reveals redox potentials (e.g., Cu(II)/Cu(I) at −0.25 V vs. Ag/AgCl), correlating with ligand denticity .

Q. What challenges arise in refining crystal structures of halogenated derivatives, and how are they mitigated?

Heavy atoms (Cl) cause absorption errors, requiring SAD or SHELXD for phasing. High-resolution data (≤0.8 Å) and TWINLAW commands in SHELXL resolve pseudo-merohedral twinning. Disorder in acyl groups is modeled with PART instructions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.